molecular formula C11H8FNO2S B14867452 4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid CAS No. 886367-37-9

4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid

Cat. No.: B14867452
CAS No.: 886367-37-9
M. Wt: 237.25 g/mol
InChI Key: FTWDHPAPHVICRN-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which is attached to the thiazole ring The carboxylic acid group is located at the 2-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenyl Group: The phenyl group with the fluoro and methyl substituents can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiazole.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors in the body.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity. The thiazole ring can interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-methylbenzeneboronic acid: This compound shares the fluoro and methyl substituents on the phenyl ring but lacks the thiazole and carboxylic acid groups.

    4-Fluoro-3-methoxyphenylboronic acid: This compound has a similar structure but with a methoxy group instead of a methyl group.

Uniqueness

4-(3-Fluoro-5-methyl-phenyl)-thiazole-2-carboxylic acid is unique due to the presence of both the thiazole ring and the carboxylic acid group, which can confer specific chemical and biological properties. The combination of the fluoro and methyl substituents on the phenyl ring can also influence the compound’s reactivity and interactions with molecular targets.

Properties

CAS No.

886367-37-9

Molecular Formula

C11H8FNO2S

Molecular Weight

237.25 g/mol

IUPAC Name

4-(3-fluoro-5-methylphenyl)-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C11H8FNO2S/c1-6-2-7(4-8(12)3-6)9-5-16-10(13-9)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

FTWDHPAPHVICRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2=CSC(=N2)C(=O)O

Origin of Product

United States

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